N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(14-6-7-16-17(11-14)28-13-27-16)24-21(8-2-1-3-9-21)20-23-18(25-29-20)15-5-4-10-22-12-15/h4-7,10-12H,1-3,8-9,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOODKSOCBAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzo[d][1,3]dioxole moiety linked to a cyclohexyl group and a pyridine-substituted oxadiazole. The presence of these functional groups suggests potential interactions with biological macromolecules.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit diverse anticancer properties. For instance, compounds containing the oxadiazole unit have shown activity against multiple cancer cell lines. In vitro studies demonstrate that similar compounds can inhibit cell proliferation in human colorectal (HT-29), gastric (GXF 251), and lung (LXFA 629) carcinoma cells with IC50 values ranging from 2.76 µM to 9.27 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 | 2.76 |
| GXF 251 | 9.27 |
| LXFA 629 | Not specified |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound also shows inhibitory activity against carbonic anhydrase and butyrylcholinesterase, suggesting a multifaceted approach to targeting cancer .
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory effects. For example, certain oxadiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . This attribute could be beneficial in developing treatments for inflammatory diseases.
Case Studies and Research Findings
A notable study published in Pharmaceuticals evaluated the biological activity of various oxadiazole derivatives. The research highlighted that modifications to the oxadiazole ring significantly impacted the potency against different cancer cell lines. Specifically, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Another study focused on the selectivity of these compounds towards renal cancer cells, revealing that some derivatives had higher selectivity with IC50 values lower than those observed in other cell types . This selectivity is crucial for minimizing off-target effects during treatment.
Comparison with Similar Compounds
N-((3-(Tetrahydro-2H-Pyran-4-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Benzo[d][1,3]Dioxole-5-Carboxamide
- Structural Differences : Replaces the cyclohexyl-pyridinyl-oxadiazole group with a tetrahydro-2H-pyran-4-yl-oxadiazole-methyl chain.
- Functional Implications: The tetrahydro-2H-pyran group may improve solubility due to its oxygen atom, while the methyl linker could alter steric effects in target binding. No direct biological data are available, but similar compounds show enhanced pharmacokinetic profiles compared to rigid cyclohexyl derivatives .
1-(Benzo[d][1,3]Dioxol-5-yl)-N-(5-(3-Methoxybenzoyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Cyclopropane-1-Carboxamide (Compound 94)
- Structural Differences : Substitutes the oxadiazole-cyclohexyl group with a thiazole ring and cyclopropane-carboxamide.
- Biological Activity : Thiazole derivatives often exhibit kinase inhibitory activity. Compound 94’s synthesis highlights the versatility of carboxamide coupling strategies, though its biological profile remains uncharacterized .
N-(3-(Trifluoromethyl)Phenyl)Benzo[d][1,3]Dioxole-5-Carboxamide (IIc)
- Structural Differences : Lacks the oxadiazole-cyclohexyl-pyridine moiety; instead, it has a trifluoromethylphenyl group.
- Biological Activity : Demonstrates potent α-amylase inhibition (IC₅₀ = 2.8 µM) and hypoglycemic effects in STZ-induced diabetic mice, suggesting the benzo[d][1,3]dioxole-carboxamide core is critical for antidiabetic activity. The absence of the oxadiazole-pyridine component may limit its CNS penetration compared to the target compound .
Crystalline Forms of 7-Chloro-2-(4-(3-Methoxyazetidin-1-yl)Cyclohexyl)-2,4-Dimethyl-N-((6-Methyl-4-(Methylthio)-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)Benzo[d][1,3]Dioxole-5-Carboxamide
- Structural Differences : Includes chloro, methyl, and methoxyazetidinyl substituents.
- Functional Implications : Patent data emphasize crystalline stability and solubility improvements. The methoxyazetidinyl group may enhance binding to hydrophobic pockets in therapeutic targets, though pharmacological data are undisclosed .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclohexyl Intermediate Formation : React pyridin-3-yl-1,2,4-oxadiazole precursors with cyclohexyl derivatives under coupling agents (e.g., EDCI or DCC) in aprotic solvents like DMF .
Carboxamide Coupling : Attach the benzo[d][1,3]dioxole-5-carboxamide moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final product. Monitor reactions via TLC and confirm purity with NMR (¹H/¹³C) and HPLC .
Basic: How is the molecular structure validated post-synthesis?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and pyridinyl groups) and cyclohexyl CH₂/CH signals (δ 1.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve spatial arrangements of the oxadiazole and cyclohexyl groups .
Advanced: How do structural modifications (e.g., substituents on pyridine/oxadiazole) impact bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Pyridine Substitution : Electron-withdrawing groups (e.g., nitro) enhance binding to kinase targets via π-π stacking, while bulky groups reduce solubility .
- Oxadiazole Modifications : Replacing oxygen with sulfur (thiadiazole) alters metabolic stability but may reduce affinity .
- Cyclohexyl Conformation : Chair vs. boat conformations influence steric interactions with biological targets .
- Experimental Design : Synthesize analogs, test in enzyme inhibition assays (e.g., IC₅₀ measurements), and correlate with computational docking studies .
Advanced: How to address conflicting bioactivity data across cellular vs. enzymatic assays?
Methodological Answer:
Assay Conditions : Check for differences in pH, cofactors, or reducing environments (e.g., cellular glutathione levels may reduce oxadiazole stability) .
Membrane Permeability : Use logP calculations or Caco-2 cell models to assess if poor cellular uptake explains discrepancies .
Off-Target Effects : Perform kinome-wide profiling or proteomic analysis to identify non-specific interactions .
Basic: What solvents and catalysts optimize the oxadiazole ring formation?
Methodological Answer:
- Solvents : DMF or THF for polar intermediates; dichloromethane for cycloaddition reactions .
- Catalysts : Zinc chloride or ammonium acetate for cyclodehydration of acylhydrazides to oxadiazoles .
- Temperature : Maintain 80–100°C for 8–12 hours to ensure complete ring closure .
Advanced: Which computational methods predict binding modes to neurological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with GABA receptors or serotonin transporters over 100-ns trajectories to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the oxadiazole .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon introducing substituents (e.g., methyl vs. chloro groups) .
Basic: What analytical techniques quantify metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH, and monitor degradation via LC-MS/MS at 0, 15, 30, 60 minutes .
- Half-Life Calculation : Fit data to first-order kinetics (t₁/₂ = ln2/k) .
Advanced: How to resolve low yields in the final carboxamide coupling step?
Methodological Answer:
Activating Agents : Switch from DCC to HATU for better coupling efficiency .
Protecting Groups : Temporarily protect the oxadiazole nitrogen with Boc to prevent side reactions .
Solvent Optimization : Use DCM:DMF (9:1) to balance solubility and reactivity .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Toxic Intermediates : Handle hydrazine derivatives in a fume hood (carcinogenic risk) .
- Reactive Catalysts : Quench ZnCl₂ with aqueous NaHCO₃ post-reaction to prevent exothermic decomposition .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Rule of 2 : Optimize logP (1–3), molecular weight (<450 Da), and hydrogen bond donors (<2) .
- P-glycoprotein Efflux : Introduce fluorine atoms to reduce recognition by efflux transporters .
- In Vivo PET Imaging : Validate BBB penetration using radiolabeled analogs in rodent models .
Basic: What spectroscopic features distinguish the oxadiazole ring?
Methodological Answer:
- IR Spectroscopy : C=N stretching at 1600–1650 cm⁻¹ and N-O stretching at 1250–1300 cm⁻¹ .
- ¹³C NMR : Oxadiazole carbons appear at δ 155–165 ppm .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment .
- Photoaffinity Labeling : Use a UV-activatable probe to crosslink the compound to its target .
Basic: What are the stability profiles under physiological conditions?
Methodological Answer:
- pH Stability : Test in buffers (pH 2–9) and analyze degradation via HPLC. Oxadiazoles degrade rapidly at pH < 3 .
- Light Sensitivity : Store in amber vials; UV irradiation accelerates benzo[d][1,3]dioxole ring opening .
Advanced: How to reconcile conflicting docking scores vs. experimental IC₅₀ values?
Methodological Answer:
Flexible Docking : Account for protein side-chain movements using Rosetta or AutoDock Vina .
Water Networks : Include explicit water molecules in simulations to model solvent-mediated interactions .
Enthalpy-Entropy Compensation : Use isothermal titration calorimetry (ITC) to dissect binding thermodynamics .
Basic: What are the key intermediates in the synthetic pathway?
Methodological Answer:
- Intermediate 1 : 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (synthesized via cyclization of amidoximes) .
- Intermediate 2 : 1-Aminocyclohexanol (protected as a tert-butyl carbamate before coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
